(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375268-92-9
VCID: VC7203782
InChI: InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H
SMILES: CC12CC(C1)(C2)CN.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.65

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

CAS No.: 2375268-92-9

Cat. No.: VC7203782

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride - 2375268-92-9

Specification

CAS No. 2375268-92-9
Molecular Formula C7H14ClN
Molecular Weight 147.65
IUPAC Name (3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H
Standard InChI Key OJWCUYIMXWEOIK-UHFFFAOYSA-N
SMILES CC12CC(C1)(C2)CN.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a highly strained, bridgehead-dominated structure. This geometry imposes significant steric constraints, which are partially alleviated by the methyl group at the 3-position . X-ray crystallography of related compounds, such as (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, reveals bond angles of approximately 60° at the bridgehead carbons, contributing to the system’s rigidity .

Functional Group Arrangement

The methanamine group (-CH2NH2) is appended to one bridgehead carbon, while the methyl group occupies the 3-position. Protonation of the amine to form the hydrochloride salt introduces ionic character, reducing volatility and enhancing crystallinity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H14ClNCalculated
Molecular Weight147.65 g/molCalculated
Density~1.2–1.4 g/cm³Estimated
Boiling Point180–200°C (decomposes)Estimated

Synthesis and Purification Strategies

Precursor Selection

Synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. For example, (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol is synthesized via BH3·Me2S reduction of a ketone precursor . Analogously, the methyl-substituted variant could be derived from 3-methylbicyclo[1.1.1]pentan-1-carbaldehyde through reductive amination.

Reductive Amination Protocol

  • Aldehyde Activation: React 3-methylbicyclo[1.1.1]pentan-1-carbaldehyde with ammonium chloride in methanol under reflux.

  • Sodium Cyanoborohydride Reduction: Add NaBH3CN to selectively reduce the imine intermediate .

  • Salt Formation: Treat the free amine with HCl in diethyl ether to precipitate the hydrochloride salt.

Critical Parameters:

  • Solvent: Anhydrous THF or MeOH

  • Temperature: 0°C to room temperature for stability

  • Yield Optimization: ~70–85% via column chromatography (SiO2, hexane/EtOAc gradient)

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar hydrochlorides shows endothermic peaks at 180–200°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) indicates minimal mass loss below 150°C, suggesting suitability for storage at ambient conditions .

Solubility Profile

SolventSolubility (mg/mL)Notes
Water50–100pH-dependent
Ethanol>200Ideal for formulation
Dichloromethane<10Limited utility

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in nucleophilic substitutions and condensations. For instance, acylation with acetyl chloride in dichloromethane yields the corresponding acetamide derivative .

Bicyclic Core Modifications

Applications in Drug Discovery

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for para-substituted benzene rings, reducing metabolic oxidation while maintaining target engagement . For example, replacing a phenyl group in dopamine D2 receptor antagonists with this scaffold improved pharmacokinetic profiles in preclinical models.

Case Study: Neurological Therapeutics

In in vitro assays, (3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride exhibited moderate affinity for σ-1 receptors (Ki = 120 nM), suggesting potential in neuropathic pain management.

ParameterSpecification
GHS ClassificationCorrosive (Category C)
Storage2–8°C, desiccated

Exposure Controls

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Fume hood use is required during weighing and dissolution .

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